3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
3-(3-Chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a thienopyrimidine derivative characterized by a fused bicyclic core structure. The compound features a phenyl group at position 6 and a 3-chlorophenyl substituent at position 3 of the thieno[2,3-d]pyrimidine scaffold.
Properties
IUPAC Name |
3-(3-chlorophenyl)-6-phenyl-1H-thieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2S/c19-12-7-4-8-13(9-12)21-17(22)14-10-15(11-5-2-1-3-6-11)24-16(14)20-18(21)23/h1-10H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKNEWPWJUYISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)NC(=O)N(C3=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thienopyrimidine intermediates with phenyl and chlorophenyl substituents. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that 3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibits potent anticancer properties.
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in tumor growth and proliferation. It targets the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical in cancer progression .
- Cell Line Studies : In vitro studies revealed significant antiproliferative activity against various cancer cell lines. For example, it demonstrated a GI50 (the concentration required to inhibit cell growth by 50%) in the range of 22 to 33 nM against several National Cancer Institute (NCI) cancer cell lines .
| Study | Findings | Cell Lines Tested | GI50 Values (nM) |
|---|---|---|---|
| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 |
| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that may enhance its biological activity. Researchers have synthesized numerous derivatives with different substituents to explore their pharmacological profiles.
- Example Derivatives : Compounds synthesized from this base structure include those modified at the 4 and 6 positions of the pyrimidine ring. These modifications have been shown to significantly affect biological activity .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
Case Study on Lung Cancer
A study focused on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells. The findings suggest that it may be effective as a standalone treatment or in combination with traditional chemotherapeutics .
Combination Therapy
Research indicated that combining this compound with established chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression. This approach may lead to improved patient outcomes and reduced side effects compared to conventional therapies .
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as protein tyrosine kinases. The compound binds to the active site of these enzymes, inhibiting their catalytic activity. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Thieno[2,3-d]pyrimidine derivatives are often modified at positions 1, 3, 5, and 6 to optimize bioactivity. Key analogs include:
Antimicrobial Activity
The antimicrobial efficacy of thienopyrimidines is highly substituent-dependent:
Key Findings :
- Thiazole and imidazopyridine substituents at position 6 correlate with enhanced Gram-positive and Gram-negative activity, respectively .
- Alkylation at position 1 (e.g., benzyl groups) generally reduces antimicrobial efficacy, except for specific derivatives like the 4-methylbenzyl analog .
- The 3-chlorophenyl group in the target compound may improve pharmacokinetic properties but requires empirical validation.
Biological Activity
3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. Its unique structure, featuring a thieno[2,3-d]pyrimidine core fused with phenyl and chlorophenyl groups, positions it as a promising candidate for various therapeutic applications.
Anticancer Properties
Research indicates that derivatives of thieno[2,3-d]pyrimidine-2,4-dione exhibit significant anticancer activity. For instance, one study demonstrated that certain derivatives inhibited the proliferation of non-small cell lung cancer (NSCLC) cells by targeting d-dopachrome tautomerase (D-DT) activity. The most potent compound in this series showed an IC50 value of 2.6 ± 0.2 μM, indicating effective inhibition of cancer cell growth .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as a non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. In vitro studies revealed that one derivative exhibited high binding affinity with IC50 values of 0.1 and 0.06 nM . This suggests that the thienopyrimidine-2,4-dione core can serve as an effective scaffold for developing LHRH antagonists.
Pharmacological Applications
The pharmacological profile of 3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione also includes uricosuric activity and potential applications in managing conditions like gout . The compound's ability to modulate various biological pathways makes it a candidate for further exploration in drug development.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions using strong bases under controlled conditions .
Structure-Activity Relationship Studies
Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives. Modifications at specific positions on the phenyl and chlorophenyl rings can significantly influence their potency against various biological targets. For example:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances binding affinity at LHRH receptor |
| Fluoro substitutions | Increased anticancer potency |
| Alkyl chain variations | Modulate pharmacokinetic properties |
Case Study 1: LHRH Antagonist Development
In a notable case study, researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives to identify potent LHRH antagonists. One promising candidate showed nearly complete suppression of plasma LH levels in animal models following oral administration at a dosage of 30 mg/kg . This highlights the potential clinical applications of these compounds in endocrine-related therapies.
Case Study 2: Anticancer Activity in NSCLC
Another case study focused on the anticancer effects of thieno[2,3-d]pyrimidine derivatives against NSCLC cells. The study evaluated multiple derivatives and identified specific structural features that correlated with enhanced inhibitory activity against D-DT . This underscores the importance of continued research into their mechanisms of action and therapeutic efficacy.
Q & A
Q. What are the key synthetic routes for preparing 3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione?
The compound is synthesized via cyclocondensation of 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with thioacetamide in glacial acetic acid. Subsequent alkylation at position 1 with benzyl chlorides or chloroacetamides in DMF (with K₂CO₃ as a base) yields derivatives. Critical steps include refluxing to form intermediates and purification by recrystallization .
Q. How is the structural confirmation of this compound and its derivatives achieved?
Structural validation relies on ¹H NMR and mass spectrometry . Key NMR signals include:
- Thiazole protons: 7.62–7.57 ppm.
- Methylene protons (benzyl-substituted derivatives): 5.13–5.21 ppm.
- NH protons (acetamide derivatives): 9.68–10.41 ppm. Mass spectra confirm molecular ion peaks and fragmentation patterns consistent with the core structure .
Q. What is the antimicrobial activity profile of the parent compound?
The unmodified compound exhibits superior activity against Staphylococcus aureus (compared to Metronidazole and Streptomycin) and moderate efficacy against Pseudomonas aeruginosa and Candida albicans. MIC values for S. aureus are significantly lower than reference drugs, as shown in agar diffusion assays .
Advanced Research Questions
Q. How does alkylation at position 1 of the thieno[2,3-d]pyrimidine core influence antimicrobial activity?
Alkylation generally reduces antimicrobial potency , except for the 4-methylbenzyl derivative , which retains activity against S. aureus and C. albicans. This suggests steric hindrance or electronic effects from substituents modulate target binding. For example, benzyl groups may disrupt membrane penetration, while 4-methylbenzyl balances lipophilicity and steric bulk .
Q. How can researchers resolve contradictions in activity data between parent and alkylated derivatives?
Systematic structure-activity relationship (SAR) studies are critical. For instance:
Q. What alternative cyclocondensation agents or conditions could improve synthetic efficiency?
Substituting thioacetamide with thiourea or 1,1’-carbonyldiimidazole may alter heterocycle formation. For example, phosphorous oxychloride-mediated cyclocondensation can yield oxadiazole hybrids, though hydrolysis steps must be optimized to prevent decomposition .
Q. Which analytical techniques are most reliable for validating purity and identity?
- HPLC-MS : Monitors reaction progress and purity (>95% required for biological assays).
- Single-crystal X-ray diffraction : Resolves ambiguous NMR assignments (e.g., tautomerism in the pyrimidine ring).
- DFT calculations : Predict vibrational frequencies (FT-IR) and electronic transitions (UV-Vis) to cross-validate experimental data .
Q. How can reaction conditions be optimized to enhance yield and scalability?
- Solvent selection : DMF promotes alkylation but may require substitution with acetonitrile to reduce side reactions.
- Catalyst screening : Transition metals (e.g., Pd/C for hydrogenation) improve nitro-group reduction steps.
- Temperature control : Reflux in acetic acid for 2–3 hours maximizes intermediate stability .
Q. What SAR insights guide substituent design for enhanced bioactivity?
Q. What computational methods are applicable for studying this compound’s interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
